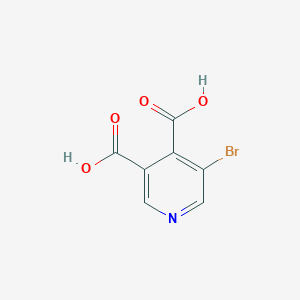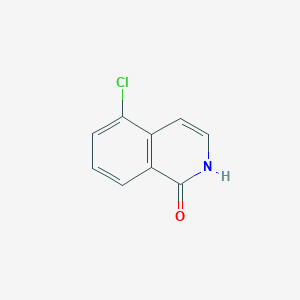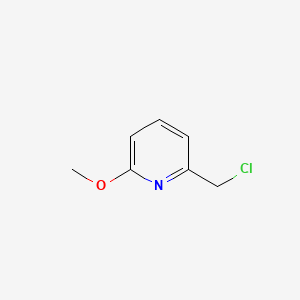
2-(Chloromethyl)-6-methoxypyridine
概要
説明
“2-(Chloromethyl)-6-methoxypyridine” is likely a pyridine derivative. Pyridines are a class of organic compounds with a six-membered ring containing two double bonds and one nitrogen atom . They are important in numerous bioactive molecules and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-6-methoxypyridine” are not available, pyridine derivatives can be synthesized through various methods, including the remodeling of (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-6-methoxypyridine” would likely involve a pyridine core with a chloromethyl group and a methoxy group attached. The exact positions of these groups can influence the compound’s properties .Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitutions, which are fundamental transformations in chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-6-methoxypyridine” would depend on its exact structure. Factors such as polarity, solubility, and reactivity can be influenced by the presence and position of the chloromethyl and methoxy groups .科学的研究の応用
Synthesis of Complex Molecules
“2-(Chloromethyl)-6-methoxypyridine” can be used as a building block in the synthesis of complex molecules. It can react with other compounds to form new bonds, enabling the creation of a wide variety of chemical structures .
Preparation of SEM Ethers
This compound has been used in the preparation of SEM (2-(trimethylsilyl)ethoxy)methyl ethers . SEM ethers are often used as protecting groups in organic synthesis, which can be particularly useful in multi-step synthetic processes .
Phenol Protecting Group
It serves as a phenol protecting group in the synthesis of laterifluorones . Protecting groups are important tools in organic chemistry, allowing chemists to temporarily modify functional groups to prevent unwanted reactions from occurring .
Preparation of 1H-Imidazole Derivatives
“2-(Chloromethyl)-6-methoxypyridine” can react with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This could be useful in the synthesis of pharmaceuticals and other biologically active compounds .
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . Contrast agents are substances used to enhance the contrast of structures or fluids within the body in medical imaging .
Alkylation of Calixarenes
“2-(Chloromethyl)-6-methoxypyridine” has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . Alkylation can change the properties of calixarenes, leading to potential applications in areas such as sensor design, drug delivery, and environmental remediation .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGPUQMGDVWEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591291 | |
| Record name | 2-(Chloromethyl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methoxypyridine | |
CAS RN |
405103-68-6 | |
| Record name | 2-(Chloromethyl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

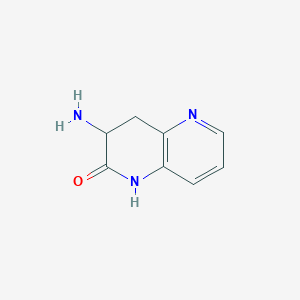
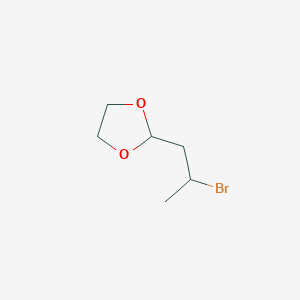
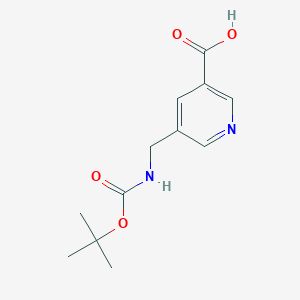

![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)





